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Compound of Interest

Compound Name: Ro 18-3981

cat. No.: B1679454

An In-depth Technical Guide to Ro 18-3981

This guide provides a comprehensive overview of the chemical and pharmacological properties
of Ro 18-3981, a dihydropyridine-based L-type calcium channel blocker. The information is
intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identity

Ro 18-3981 is a dihydropyridine derivative characterized by the presence of a sulphamoyl
acetyl side-chain.[1][2] This structural feature contributes to its specific pharmacological profile.

e Molecular Formula: C24H33N30sS[3][4]
e CAS Number: 103295-92-7[3]

e SMILES Notation:C(CS(NC(C)C)(=0)=0)
(=0)C=1C(C(C(OCCOCCLC)=0)=C(C)NC1C)C2=CC(N(=0)=0)=CC=C2[3]

Mechanism of Action

Ro 18-3981 functions as a potent and selective inhibitor of L-type calcium channels, which are
critical for excitation-contraction coupling in myocardial tissue.[1][3] Its mechanism is
distinguished by a strong potential-dependency, a characteristic feature explained by the
modulated receptor hypothesis. This hypothesis posits that the drug binds with different
affinities to different states of the channel (resting, open, and inactivated).
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The inhibitory effect of Ro 18-3981 on the Ca2* current is significantly more pronounced when
the cell membrane is depolarized.[1] This suggests a higher affinity for the inactivated state of
the calcium channel, which is more prevalent at less negative membrane potentials. This
voltage-dependent action is a key aspect of its pharmacological activity.
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Caption: Signaling pathway of Ro 18-3981 action.
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Quantitative Pharmacological Data

The potency and binding affinity of Ro 18-3981 have been quantified in various experimental

settings. The data highlights the compound's voltage-dependent inhibition of calcium channels.

Condition / .
Parameter Value Tissue Source Reference

Assay

Voltage-clamp; Guinea-pi
ICso0 (Caz* _g P ) ) P19 )

2.3 nM Holding Potential  isolated cardiac [1][3]

Current)

(Vh) =-20 mV myocytes

Voltage-clamp; Guinea-pi
ICso0 (Ca2* .g P _ _ P9 _

100 nM Holding Potential  isolated cardiac [1]

Current)

(vh) =-50 mV myocytes

(+)-[3H]-PN 200- Guinea-pig
KD 1.0 nM 110 competitive cardiac [11[3]

binding assay membranes

Contractile force
Negative 137-fold ICso measurement; Guinea-pig 1
Inotropy reduction K+ elevation (5.9 isolated left atria

to 24 mM)

Key Experimental Protocols

The characterization of Ro 18-3981 involves standard electrophysiological, pharmacological,

and biochemical assays.

o Objective: To measure the concentration- and voltage-dependent inhibition of L-type Caz*

current (Ica) by Ro 18-3981.

o Methodology:

o Cell Isolation: Single ventricular myocytes are isolated from guinea-pig hearts via

enzymatic digestion.
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o Electrophysiology: The whole-cell patch-clamp technique is employed to control the
membrane potential and record ionic currents.

o Protocol:

» Cells are held at different holding potentials (e.g., -50 mV and -20 mV) to modulate the
availability of calcium channels in different states.

» Depolarizing voltage steps (e.g., to +10 mV) are applied to elicit the inward Ca2*
current.

= Ro 18-3981 is applied at various concentrations to the extracellular solution.

» The peak inward current is measured before and after drug application to determine the
degree of inhibition.

o Data Analysis: Concentration-response curves are generated to calculate the ICso value at
each holding potential.

o Objective: To assess the functional consequence of Ca2* channel blockade on myocardial
contractility (negative inotropic effect).

o Methodology:

o Tissue Preparation: Left atria are dissected from guinea-pig hearts and mounted in an
organ bath containing physiological salt solution, maintained at a constant temperature
and aerated.

o Stimulation: The atria are stimulated electrically at a fixed frequency to induce regular
contractions.

o Force Measurement: A force-displacement transducer is connected to the tissue to record
the isometric contractile force.

o Protocol:

= A baseline contractile force is established.
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» Ro 18-3981 is added cumulatively to the organ bath to obtain a concentration-response

curve.

» To investigate potential-dependency, the experiment is repeated in a solution with
elevated extracellular potassium concentration (e.g., 24 mM K+*), which depolarizes the
cell membranes.

o Data Analysis: The reduction in contractile force is plotted against the drug concentration
to determine the ICso for the negative inotropic effect under normal and high K* conditions.

o Objective: To determine the binding affinity (KD) of Ro 18-3981 to the dihydropyridine binding
site on the L-type calcium channel.

o Methodology:

o Membrane Preparation: Cardiac membranes are prepared from guinea-pig ventricular
tissue through homogenization and centrifugation.

o Binding Reaction: The membranes are incubated with a fixed concentration of a
radiolabeled dihydropyridine antagonist, such as (+)-[3H]-PN 200-110, in the presence of
varying concentrations of unlabeled Ro 18-3981 (as a competitor).

o Separation: The reaction is terminated by rapid filtration through glass fiber filters,
separating the membrane-bound radioligand from the free radioligand.

o Quantification: The radioactivity retained on the filters is measured using liquid scintillation
counting.

o Data Analysis: The data are used to construct a competition binding curve, from which the
ICso (concentration of Ro 18-3981 that inhibits 50% of the specific binding of the
radioligand) is determined. The Kb is then calculated using the Cheng-Prusoff equation.
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Caption: Experimental workflow for Ro 18-3981 characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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